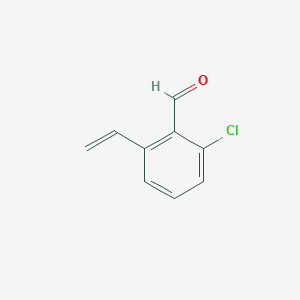
2-Chloro-6-vinylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-vinylbenzaldehyde is an organic compound with the molecular formula C9H7ClO It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a vinyl group at the sixth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-vinylbenzaldehyde typically involves the chlorination of 2-vinylbenzaldehyde. One common method is the direct chlorination of 2-vinylbenzaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
化学反応の分析
Types of Reactions: 2-Chloro-6-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with sodium methoxide can yield 2-methoxy-6-vinylbenzaldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 2-Chloro-6-vinylbenzoic acid.
Reduction: 2-Chloro-6-vinylbenzyl alcohol.
Substitution: 2-Methoxy-6-vinylbenzaldehyde.
科学的研究の応用
2-Chloro-6-vinylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and vinyl groups.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of polymers and resins, where its vinyl group can undergo polymerization reactions to form high-performance materials.
作用機序
The mechanism of action of 2-Chloro-6-vinylbenzaldehyde depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. The aldehyde group can participate in various reactions, such as nucleophilic addition, where the carbonyl carbon is attacked by a nucleophile, leading to the formation of an alcohol or other derivatives.
類似化合物との比較
2-Chloro-6-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of a vinyl group.
2-Chloro-6-methylbenzaldehyde: Similar structure but with a methyl group instead of a vinyl group.
2-Chloro-6-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a vinyl group.
Comparison: 2-Chloro-6-vinylbenzaldehyde is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to other similar compounds. The vinyl group allows for polymerization reactions, making it valuable in the production of polymers and resins. Additionally, the combination of the aldehyde and vinyl groups provides versatility in synthetic applications, enabling the formation of a wide range of derivatives.
特性
分子式 |
C9H7ClO |
|---|---|
分子量 |
166.60 g/mol |
IUPAC名 |
2-chloro-6-ethenylbenzaldehyde |
InChI |
InChI=1S/C9H7ClO/c1-2-7-4-3-5-9(10)8(7)6-11/h2-6H,1H2 |
InChIキー |
SGJWKFVDKRYVJD-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C(C(=CC=C1)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















